molecular formula C11H22N2O B1466364 1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol CAS No. 1492403-93-6

1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol

Cat. No.: B1466364
CAS No.: 1492403-93-6
M. Wt: 198.31 g/mol
InChI Key: NUCKBSLMBKYBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol” is a chemical compound with the molecular formula C11H22N2O . It has a molecular weight of 198.31 g/mol . The IUPAC name for this compound is 1-[(4-amino-1-piperidinyl)methyl]cyclohexanol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H22N2O/c12-10-4-6-13(7-5-10)8-9-2-1-3-11(9)14/h10-11,14H,1-8,12H2 . This code provides a specific representation of the molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 212.33 g/mol . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Gimazetdinov et al. (2016) focused on the synthesis of a new 1,2,3,4-functionalized cyclopentane, highlighting the importance of such compounds in organic synthesis and potential applications in medicinal chemistry (Gimazetdinov et al., 2016).
  • Kobayashi et al. (2013) explored the potential of cyclopentyl methyl ether (CPME) as a solvent for radical reactions, indicating the utility of cyclopentane derivatives in facilitating various organic reactions (Kobayashi et al., 2013).

Biological Applications

  • Prezzavento et al. (2007) investigated the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, which showed high affinity for sigma receptors. This suggests that cyclopentane derivatives might have applications in developing drugs targeting sigma receptors, which are involved in various neurological and psychiatric disorders (Prezzavento et al., 2007).

Advanced Materials and Catalysts

  • The study by Ilter et al. (2002) on the thermal behaviour of polymethacrylates with a 1,3-dioxolane ring, derived from reactions involving cyclopentanone, provides insights into the development of new polymeric materials with specific thermal properties (Ilter et al., 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-[(4-aminopiperidin-1-yl)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-10-3-7-13(8-4-10)9-11(14)5-1-2-6-11/h10,14H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCKBSLMBKYBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC(CC2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 2
1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 3
Reactant of Route 3
1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 4
1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 5
1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol
Reactant of Route 6
1-[(4-Aminopiperidin-1-yl)methyl]cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.